

Technical Guide: Solubility Profile of Phenazolam in Organic Solvents

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Compound of Interest

Compound Name: Phenazolam

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the solubility of **phenazolam**, a triazolo-benzodiazepine derivative, in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including analytical standard preparation, formulation development, and pharmacokinetic studies.

Introduction

Phenazolam (8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,3]triazolo[4,3-a][1,3]benzodiazepine) is an analytical reference standard classified as a benzodiazepine.^{[4][5]} Its molecular formula is C₁₇H₁₂BrClN₄, with a molecular weight of 387.7 g/mol.^{[1][6]} As with any compound intended for research or forensic applications, accurate solubility data is fundamental for ensuring consistent and reliable experimental results.^{[4][5]} This guide summarizes the available quantitative solubility data for **phenazolam** and outlines a standard methodology for its experimental determination.

Quantitative Solubility Data

The solubility of **phenazolam** has been determined in several common organic solvents. The data presented below is compiled from publicly available technical data sheets from chemical suppliers.

Organic Solvent	Solubility (mg/mL)	Molar Concentration (mM) ¹
Dimethylformamide (DMF)	30 mg/mL[3][4][7]	77.38 mM
Dimethyl sulfoxide (DMSO)	20 mg/mL[4][5][7]	51.59 mM
Ethanol	10 mg/mL[4][5][7]	25.80 mM
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL[3][4][7]	1.29 mM

¹Molar concentration calculated using a molecular weight of 387.7 g/mol .

Experimental Protocol for Solubility Determination

While specific experimental protocols for the published data are not detailed, a standard and reliable method for determining the solubility of sparingly soluble compounds like **phenazolam** is the Shake-Flask Method.[8] This procedure involves achieving equilibrium between the undissolved solid and a saturated solution, followed by quantification of the dissolved compound.

Objective: To determine the equilibrium solubility of **phenazolam** in a given organic solvent at a specified temperature.

Materials:

- **Phenazolam** (crystalline solid)[3]
- Selected organic solvent (HPLC grade)
- Volumetric flasks and pipettes
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector[9]

Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **phenazolam** to a sealed vial containing a known volume of the desired organic solvent. The presence of undissolved solid is necessary to ensure saturation is reached.[\[8\]](#)
- Equilibration:
 - Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation:
 - After equilibration, remove the vial and allow the undissolved solid to settle.
 - To separate the saturated supernatant from the excess solid, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).
 - Carefully withdraw an aliquot of the clear supernatant. For further purification, the aliquot can be passed through a syringe filter (0.22 µm).
- Sample Preparation for Quantification:
 - Accurately dilute the saturated supernatant with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
- Quantification via HPLC:
 - Analyze the diluted sample using a validated HPLC method. A calibration curve prepared from a stock solution of known **phenazolam** concentration must be used for quantification.
 - Example HPLC Parameters (based on published analytical methods):[\[10\]](#)[\[11\]](#)

- Instrument: UHPLC system coupled with a TOF-MS or UV detector.[10][11]
 - Column: A C18 column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 μ m).[10]
 - Mobile Phase: A gradient of an aqueous phase (e.g., 10 mM ammonium formate) and an organic phase (e.g., methanol/acetonitrile mixture).[10]
 - Detection: UV detection at λ_{max} ~224 nm or mass spectrometry in positive ion scan mode.[4]
- Calculation:
 - Determine the concentration of **phenazolam** in the diluted sample from the calibration curve.
 - Calculate the original concentration in the saturated supernatant by multiplying the result by the dilution factor. This final value represents the solubility of **phenazolam** in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the Shake-Flask method for determining **phenazolam** solubility.

Caption: Workflow for determining **phenazolam** solubility using the Shake-Flask method.

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